6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the nitrogen in the ring makes it a heterocyclic compound .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids . They can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, ethyl and methyl pyridines have molecular weights of 107.1531 and 121.1796 respectively .Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways : Research has demonstrated various synthetic pathways to create compounds with structures closely related to "6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate". For example, one study outlined an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, showcasing the versatility of synthetic strategies for creating complex heterocyclic compounds (Zhu, Lan, & Kwon, 2003).
Characterization and Thermal Analysis : A specific study focused on the synthesis, characterization, thermal, X-ray, and DFT analyses of a compound structurally similar to the one . This research highlighted the detailed characterization, including FTIR, 1H and 13C NMR spectroscopic methods, and X-ray crystallographic analysis, providing insights into the molecular and crystal structure stabilized by intramolecular hydrogen bonding (Çolak et al., 2021).
Potential Applications
Heterocyclic Chemistry : The development of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates showcases the compound's utility in exploring new heterocyclic frameworks with potential applications in various fields, including pharmaceuticals and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).
Photophysical Properties : Another study conducted DIPEA-catalyzed step-by-step synthesis of thieno[2,3-b]pyridine derivatives, thoroughly examining their spectral-fluorescent properties and establishing a correlation with their chemical structure. This research opens avenues for the application of such compounds in optoelectronics and fluorescence-based sensors (Ershov et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-3-32-25(30)27-13-12-19-20(15-27)34-23(21(19)24(29)31-2)26-22(28)16-8-7-11-18(14-16)33-17-9-5-4-6-10-17/h4-11,14H,3,12-13,15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKKSTNSNLHHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.